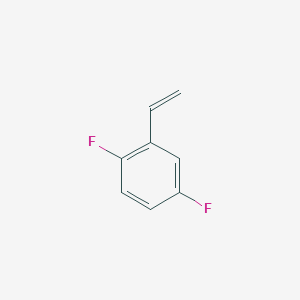

2,5-Difluorostyrene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethenyl-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIWLDCXHHMNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619144 | |

| Record name | 2-Ethenyl-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305371-97-5 | |

| Record name | 2-Ethenyl-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,5 Difluorostyrene

Established Synthetic Routes for 2,5-Difluorostyrene

The synthesis of this compound can be achieved through several distinct chemical pathways, each with its own set of advantages and specific precursor requirements. These methods range from classical elimination reactions to modern transition-metal-catalyzed cross-couplings and olefination strategies.

Dehydrohalogenation Approaches

Dehydrohalogenation is a classic and straightforward method for introducing unsaturation to form alkenes. wikipedia.org This elimination reaction involves the removal of a hydrogen halide from an alkyl halide substrate, typically facilitated by a strong base. For the synthesis of this compound, this approach would begin with a 1-haloethyl-2,5-difluorobenzene precursor.

The reaction is typically carried out using a strong, non-nucleophilic base to favor elimination over substitution. stackexchange.com Common bases for this transformation include potassium hydroxide (B78521) (KOH) in an alcoholic solvent or potassium tert-butoxide (t-BuOK), which is bulkier and can influence the regioselectivity of the elimination. youtube.com The mechanism proceeds via a β-elimination (E2) pathway, where the base abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the halogen, leading to the concurrent expulsion of the halide and formation of a double bond.

Table 1: Representative Dehydrohalogenation for Styrene (B11656) Synthesis

| Precursor | Base | Solvent | Product |

|---|---|---|---|

| 1-(1-Chloroethyl)-2,5-difluorobenzene | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | This compound |

| 1-(1-Bromoethyl)-2,5-difluorobenzene | Potassium Hydroxide (KOH) | Ethanol | This compound |

Catalytic Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, offers a powerful and versatile platform for forming carbon-carbon bonds with high functional group tolerance. Several cross-coupling strategies are employed to synthesize vinylarenes like this compound.

Palladium-catalyzed reactions such as the Mizoroki-Heck and Stille couplings are highly effective for the vinylation of aryl halides.

The Mizoroki-Heck reaction couples an aryl halide with an alkene. mdpi.com For this compound, this involves reacting an aryl halide like 1-bromo- or 1-iodo-2,5-difluorobenzene with a vinylating agent such as ethylene (B1197577) or a vinyl organometallic reagent in the presence of a palladium catalyst and a base. mdpi.commdpi-res.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the styrene product and regenerate the catalyst. mdpi.com

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org To synthesize this compound, this can be achieved by reacting 1-iodo-2,5-difluorobenzene with vinyltributylstannane. libretexts.orgresearchgate.net This method is known for its tolerance of a wide array of functional groups, though the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 2: Palladium-Mediated Coupling Strategies

| Reaction | Aryl Precursor | Vinyl Partner | Catalyst System | Solvent |

|---|---|---|---|---|

| Heck Reaction | 1-Bromo-2,5-difluorobenzene | Ethylene | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF |

| Stille Coupling | 1-Iodo-2,5-difluorobenzene | Vinyltributylstannane | Pd(PPh₃)₄, LiCl | THF |

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity and functional group tolerance. orgsyn.org The synthesis of this compound via Negishi coupling can be approached in two ways:

Coupling of a 2,5-difluorophenylzinc halide with a vinyl halide (e.g., vinyl bromide).

Coupling of an aryl halide (e.g., 1-bromo-2,5-difluorobenzene) with a vinylzinc halide.

The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent via transmetalation with a zinc halide, or directly from an organic halide using activated zinc. orgsyn.org The reaction proceeds under mild conditions and generally gives high yields. orgsyn.orgresearchgate.net

Table 3: Representative Negishi Coupling for Styrene Synthesis

| Organozinc Reagent | Halide Partner | Catalyst | Solvent |

|---|---|---|---|

| 2,5-Difluorophenylzinc chloride | Vinyl bromide | Pd(PPh₃)₄ | Tetrahydrofuran (THF) |

| Vinylzinc chloride | 1-Bromo-2,5-difluorobenzene | PdCl₂(dppf) | Tetrahydrofuran (THF) |

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving an organoboron reagent and an organic halide catalyzed by a palladium complex. libretexts.org A key advantage is the low toxicity and stability of the boronic acid or boronate ester reagents. For the synthesis of this compound, the reaction typically pairs 2,5-difluorophenylboronic acid with a vinyl halide, such as vinyl bromide, in the presence of a palladium catalyst and a base. nih.govscholaris.ca

A challenge with some fluorinated arylboronic acids, particularly those with ortho-fluorine substituents, is a propensity for protodeboronation under basic aqueous conditions, which can lower yields. researchgate.net Careful selection of the base (e.g., K₃PO₄, KF) and reaction conditions is crucial for an efficient coupling. nih.govresearchgate.net

Table 4: Representative Suzuki-Miyaura Coupling for Styrene Synthesis

| Boron Reagent | Halide Partner | Catalyst | Base | Solvent System |

|---|---|---|---|---|

| 2,5-Difluorophenylboronic acid | Vinyl bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| Potassium vinyltrifluoroborate | 1-Iodo-2,5-difluorobenzene | PdCl₂(dppf) | Cs₂CO₃ | DME/Water |

Negishi Coupling Protocols

Wittig Olefination and Related Phosphorane Chemistry

Olefination reactions provide a direct route to alkenes from carbonyl compounds. The Wittig reaction and its Horner-Wadsworth-Emmons variant are powerful methods for converting aldehydes and ketones into alkenes.

The Wittig reaction utilizes a phosphorus ylide (phosphorane) to convert a carbonyl group into a carbon-carbon double bond. libretexts.org To synthesize this compound, 2,5-difluorobenzaldehyde (B1295323) is treated with a methyl-substituted phosphorane, typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium, sodium amide, or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). google.comgoogleapis.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is more nucleophilic than a traditional Wittig ylide. google.com These carbanions are generated by treating a phosphonate ester, such as diethyl methylphosphonate, with a base like sodium hydride (NaH). nih.gov The reaction with 2,5-difluorobenzaldehyde yields this compound. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during aqueous workup, simplifying purification.

Table 5: Wittig and Horner-Wadsworth-Emmons (HWE) Olefination

| Reaction | Carbonyl Precursor | Phosphorus Reagent | Base | Solvent |

|---|---|---|---|---|

| Wittig Reaction | 2,5-Difluorobenzaldehyde | Methyltriphenylphosphonium bromide | DBU | Toluene |

| HWE Reaction | 2,5-Difluorobenzaldehyde | Diethyl methylphosphonate | NaH | Tetrahydrofuran (THF) |

Aldehyde-Based Condensation Reactions

A primary and well-established route to synthesizing styrenes, including this compound, involves the olefination of an aldehyde. In this context, 2,5-difluorobenzaldehyde serves as the key precursor. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent examples of this strategy. libretexts.org

The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from the reaction of triphenylphosphine with a methyl halide, followed by deprotonation with a strong base like n-butyllithium. lumenlearning.commasterorganicchemistry.com This ylide then reacts with the aldehyde (2,5-difluorobenzaldehyde) to form an alkene (this compound) and triphenylphosphine oxide as a byproduct. pressbooks.pub A principal advantage of the Wittig reaction is that the position of the newly formed double bond is absolutely fixed, preventing the formation of isomeric mixtures that can arise from other methods like alcohol dehydration. libretexts.orgpressbooks.pub The reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the final alkene and the highly stable triphenylphosphine oxide, the formation of which is a major driving force for the reaction. lumenlearning.compressbooks.pub

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several practical advantages. wikipedia.org This method employs a phosphonate carbanion, which is generated by deprotonating a dialkyl phosphonate. alfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react efficiently with a wide range of aldehydes. wikipedia.orgnrochemistry.com A significant benefit of the HWE reaction is that its byproduct is a water-soluble dialkyl phosphate salt, which can be easily removed from the reaction mixture by aqueous extraction, simplifying purification. wikipedia.orgorganic-chemistry.org This contrasts with the often-difficult separation of the product from the triphenylphosphine oxide byproduct in the Wittig reaction. nih.gov The HWE reaction typically shows high stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgnrochemistry.com

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus Ylide (from Phosphonium Salt) | Phosphonate Carbanion |

| Byproduct | Triphenylphosphine Oxide (Ph₃P=O) | Dialkyl Phosphate Salt |

| Byproduct Removal | Often difficult (chromatography) nih.gov | Easy (aqueous extraction) wikipedia.org |

| Reagent Reactivity | Less nucleophilic | More nucleophilic and can react with hindered ketones alfa-chemistry.comnrochemistry.com |

| Stereoselectivity | Non-stabilized ylides yield (Z)-alkenes; stabilized ylides yield (E)-alkenes organic-chemistry.org | Predominantly yields (E)-alkenes nrochemistry.comorganic-chemistry.org |

Emerging and Specialized Synthesis Techniques

Beyond classical condensation reactions, research has focused on developing novel and more efficient pathways for the synthesis of fluorinated styrenes and their derivatives. These methods aim to improve yield, simplify procedures, or create more complex molecular architectures.

Cyanomethylation Pathways for Fluorinated Styrenes

Cyanomethylation represents a specialized pathway for producing cyanated difluorostyrene (B1617740) derivatives. Research has demonstrated a highly efficient method for the cyanomethylation of α-(trifluoromethyl)styrenes using acetonitrile (B52724) as the cyanomethyl source. sioc-journal.cn This reaction proceeds smoothly in the presence of a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), at room temperature, affording the desired cyanated gem-difluoroalkenes in moderate to good yields within an hour. sioc-journal.cn

This technique is notable for its simplicity and the use of inexpensive and readily available acetonitrile. sioc-journal.cn The process involves an SN2' mechanism and exhibits good substrate scope and functional group compatibility. sioc-journal.cncolab.ws This pathway provides direct access to more complex fluorinated styrenes that can serve as valuable building blocks in medicinal and materials chemistry. researchgate.net

| Parameter | Description |

| Reaction Type | SN2' Cyanomethylation colab.ws |

| Substrate | α-(Trifluoromethyl)styrenes sioc-journal.cn |

| Reagent | Acetonitrile (CH₃CN) sioc-journal.cn |

| Base | Lithium bis(trimethylsilyl)amide (LiHMDS) sioc-journal.cn |

| Product | Cyanated gem-Difluoroalkene Derivatives sioc-journal.cn |

| Key Advantage | Simple, efficient, uses inexpensive reagents sioc-journal.cn |

Streamlined Fluoroalkenyl Arene Synthesis Methodologies

Recent advancements have led to "pipeline" strategies designed to streamline the synthesis of fluoroalkenyl arenes, including gem-difluoroalkenyl and monofluoroalkenyl arenes. acs.orgnih.gov These methods focus on operational simplicity, mild reaction conditions, and high yields, even at the gram scale. nih.govnih.gov

One such innovative approach addresses a major drawback of the Wittig reaction: the difficult removal of the triphenylphosphine oxide (TPPO) byproduct. nih.govacs.org This streamlined protocol utilizes a standard Wittig reaction to form the difluoroalkene and then employs an inexpensive, solid-supported Merrifield peptide resin as a scavenger. acs.org This resin effectively sequesters both unreacted triphenylphosphine and the TPPO byproduct, allowing for a much-simplified purification process where the desired fluorinated alkene product can be isolated in high purity by simple filtration and solvent evaporation. acs.org This method enhances the practicality and efficiency of synthesizing gem-difluoroalkenyl arenes and is a significant step toward more sustainable and scalable production. nih.govacs.org

Optimization of Synthetic Parameters and Yield Enhancement

A prime example of systematic optimization is found in the palladium-catalyzed synthesis of gem-difluoro-2-trifluoromethyl styrene derivatives. nih.gov In this study, various reaction parameters were evaluated to achieve a high yield. The optimization revealed that the combination of a specific palladium source (PdI₂) and a bidentate ligand (DPPP) was critical for the reaction's success. nih.gov

The following table, based on data for a model reaction synthesizing a gem-difluorostyrene derivative, illustrates the impact of the palladium catalyst on product yield. nih.gov

| Entry | Palladium Source (5 mol%) | Ligand (5 mol%) | Yield (%) |

| 1 | PdI₂ | DPPP | 92 |

| 2 | Pd(OAc)₂ | DPPP | 81 |

| 3 | PdCl₂ | DPPP | 75 |

| 4 | Pd(dba)₂ | DPPP | 68 |

| 5 | Pd(PPh₃)₄ | --- | 35 |

Conditions: Substrate (0.2 mmol), Zn (2 equiv.), DMA (1.0 mL), 80 °C, 12 h. Yields determined by GC analysis. nih.gov

Beyond catalyst selection, other factors significantly influence reaction outcomes:

Solvent and Base: In condensation reactions, changing the solvent to DMSO has been shown to increase yields significantly. researchgate.net Similarly, the choice of base is critical; stronger, bulkier bases like potassium tert-butoxide can facilitate reactions with aliphatic aldehydes where weaker bases fail. uit.no

Temperature: Reaction temperature is a key variable. For instance, in the condensation of 1,4-diacetyl-2,5-diketopiperazine with isobutyraldehyde, increasing the temperature from room temperature to 80 °C improved the product yield from 21% to 42%. uib.no

Purification Strategy: As noted in streamlined synthesis methodologies, incorporating steps specifically designed to simplify purification, such as using scavenger resins to remove byproducts, directly contributes to an enhanced isolated yield and higher product purity. acs.org

By systematically adjusting these parameters, chemists can develop robust and high-yielding protocols for the synthesis of this compound and related fluoroalkenyl arenes.

Reaction Mechanisms and Chemical Transformations of 2,5 Difluorostyrene

Radical and Photoredox Chemistry

The olefinic moiety of 2,5-Difluorostyrene is also reactive towards radical species. These reactions provide pathways for polymerization and functionalization that are complementary to ionic mechanisms.

Radical polymerization is a common method for producing polymers, proceeding through initiation, propagation, and termination steps. wikipedia.orglibretexts.orglibretexts.org For styrenic monomers, this process is typically initiated by thermal or photochemical decomposition of an initiator like azoisobutyronitrile (AIBN) or benzoyl peroxide to generate radicals. libretexts.org These radicals add to the double bond of this compound to create a new, more stable benzylic radical, which then propagates by adding to subsequent monomer units. libretexts.org

The thiol-ene reaction is a prominent example of a radical addition to an alkene. wikipedia.org This reaction can be initiated by light, heat, or a radical initiator, which abstracts a hydrogen atom from a thiol to form a thiyl radical. wikipedia.orgdiva-portal.org This thiyl radical then adds to the double bond of this compound. wikipedia.orgrsc.org This addition characteristically follows an anti-Markovnikov regioselectivity, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.orgnih.gov The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule in a chain-transfer step, yielding the thioether product and regenerating a thiyl radical to continue the chain reaction. wikipedia.org

Recent advancements have utilized photoredox catalysis to generate fluorinated radicals from difluorostyrenes. rsc.orgethz.ch In one strategy, a thiol (such as tetrafluoropyridine-4-thiol) is first added to a difluorostyrene (B1617740) via a thiol-ene reaction. rsc.org The resulting difluorinated sulfide (B99878) can then be activated by a photocatalyst under visible light irradiation. rsc.org This leads to a single electron reduction of the C–S bond, generating a difluoroalkyl radical. rsc.org This radical can then participate in a variety of subsequent transformations, such as additions to silyl (B83357) enol ethers or other alkenes, providing a versatile method for fluoroalkylation. rsc.org

Photoredox Catalysis for Fluorinated Radical Generation

Visible-light photoredox catalysis provides a powerful and mild method for generating fluorinated radicals from this compound. nih.gov This approach is noted for its mild reaction conditions and high tolerance for various functional groups. nih.gov A key strategy involves the introduction of a photoredox-active group into the fluorinated substrate. nih.gov

One such method is the thiol-ene reaction between a difluorostyrene and tetrafluoropyridine-4-thiol, which creates difluorinated sulfides. nih.govrsc.org These sulfides, containing an electron-withdrawing fluorinated pyridine (B92270) moiety, are susceptible to single electron transfer (SET) reduction. nih.govsemanticscholar.org This process facilitates the generation of fluoroalkyl radicals under visible light, a transformation that is challenging with common sulfides due to their unfavorable redox potentials. nih.govsemanticscholar.org

The mechanism is believed to initiate with a light-induced proton-coupled electron transfer (PCET), generating a sulfur-centered radical. semanticscholar.org This radical then adds to the double bond of the styrene (B11656). The resulting benzyl (B1604629) radical can abstract a hydrogen atom to form the difluorinated sulfide product. semanticscholar.org These sulfide intermediates can then be used in subsequent photoredox reactions. rsc.orgsemanticscholar.org For instance, the use of a photocatalyst like 9-phenylacridine (B188086) under blue light irradiation has proven effective. semanticscholar.org The reduction potential of the resulting difluorinated sulfide has been measured by cyclic voltammetry, supporting the feasibility of single electron reduction by common photocatalysts. semanticscholar.org

This methodology allows for the synthesis of various fluoroalkyl radical precursors in a single step from accessible starting materials. nih.govsemanticscholar.org These generated radicals can then participate in a variety of transformations, including reactions with silyl enol ethers, alkenes, and nitrones. rsc.orgsemanticscholar.org

Transition Metal-Catalyzed Functionalizations

Transition metal-catalyzed reactions are pivotal for the functionalization of gem-difluoroalkenes like this compound. researchgate.net These reactions often proceed through a net C–F bond functionalization, yielding monofluorinated products. researchgate.netnih.gov A common mechanistic feature is the formation of a β-fluoroalkylmetal intermediate, which readily undergoes β-fluoride elimination to form a monofluoroalkene. researchgate.netnih.gov The formation of a strong metal-fluoride bond serves as the thermodynamic driving force for this process. acs.org

The activation of the strong carbon-fluorine (C–F) bond is a significant challenge in organic synthesis due to its high bond dissociation energy. acs.org However, various transition metals, including palladium, rhodium, ruthenium, and silver, have been successfully employed to catalyze the selective functionalization of a single C–F bond in gem-difluoroalkenes. acs.orgtsukuba.ac.jp

Silver(I) catalysts have been effectively used in the electrophilic 5-endo-trig cyclization of o-sulfonamido-β,β-difluorostyrenes to synthesize 2-fluoroindoles. tsukuba.ac.jp This reaction is performed in a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) using a silver(I) salt, such as silver hexafluoroantimonate (AgSbF6), and N,O-bis(trimethylsilyl)acetamide (BSA) as an additive. tsukuba.ac.jp

The proposed mechanism involves the activation of the alkene by the silver(I) catalyst, facilitating an intramolecular nucleophilic attack by the sulfonamide nitrogen. tsukuba.ac.jp This is followed by a silver-catalyzed β-fluorine elimination, where BSA acts as a fluoride (B91410) captor, to form the C–N bond and yield the 2-fluoroindole product. tsukuba.ac.jp Mechanistic studies suggest that the active catalytic species is a silver(I) amidate, formed from the reaction of the silver salt with BSA. tsukuba.ac.jp This method represents a notable example of vinylic C–F bond activation achieved through a 5-endo-trig addition/β-fluorine elimination sequence. tsukuba.ac.jp

A novel fluorinative homocoupling of β,β-difluorostyrene derivatives can be mediated by silver(I) fluoride (AgF). cas.cn The reaction is initiated by the nucleophilic addition of AgF to the difluorostyrene, which leads to the formation of an (α-trifluoromethyl)benzylsilver intermediate. This intermediate then undergoes dimerization. cas.cn

Table 1: Optimization of AgF-Mediated Homocoupling of 3a cas.cn

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | DMF | 80 | 24 | 25 |

| 2 | DMF | 100 | 24 | 32 |

| 3 | DMF | 130 | 12 | messy |

| 4 | MeCN | 80 | 24 | 21 |

| 5 | HMPA | 80 | 24 | 15 |

| 6 | Pyridine | 80 | 24 | 19 |

Reaction conditions: 3a (0.2 mmol), AgF (2.0 equiv), solvent (2.0 mL).

Ruthenium(II) catalysts are effective for the α-fluoroalkenylation of arenes using gem-difluorostyrenes as the olefinating agent. snnu.edu.cnrsc.org This process occurs via C–H bond activation and subsequent C–F bond cleavage, providing access to 1,2-diaryl-substituted monofluoroalkenes. snnu.edu.cnrsc.org A key advantage of this method is that it can proceed under silver-free conditions, which is economically and environmentally beneficial. snnu.edu.cnrsc.org

The reaction typically employs a ruthenium catalyst like [Ru(p-cymene)Cl2]2 and an additive such as calcium hydroxide (B78521) in a suitable solvent like trifluoroethanol (TFE). snnu.edu.cn The reaction proceeds with a broad substrate scope and often exhibits high regio- and stereoselectivity, predominantly yielding the Z-isomer. snnu.edu.cnrsc.org This ruthenium-catalyzed approach represents a step-economical route to valuable fluoroalkenes. snnu.edu.cn

A plausible mechanism involves the coordination of the directing group on the arene to the ruthenium center, followed by C–H activation to form a ruthenacycle. Subsequent migratory insertion of the gem-difluorostyrene and β-fluoride elimination leads to the fluoroalkenylated product. researchgate.net

Controlling chemo- and regioselectivity is a central goal in transition metal-catalyzed reactions. ethz.chuwindsor.ca In the context of this compound and related gem-difluoroalkenes, the choice of catalyst, ligands, and reaction conditions dictates the outcome of the functionalization. acs.orgrsc.org

For instance, in palladium-catalyzed functionalizations of trisubstituted gem-difluoroalkenes, stereoselectivity can be divergent. acs.orgnih.gov A Pd(II)-catalyzed pathway, involving migratory insertion followed by syn-β-fluoride elimination, typically favors the formation of the (Z)-monofluoroalkene product due to steric effects. acs.orgnih.gov In contrast, a Pd(0)-catalyzed pathway can be employed, which may proceed through a chelation-assisted C–F bond oxidative addition, leading to the (E)-isomer. acs.orgnih.gov This catalyst-controlled stereodivergence offers a powerful tool for accessing either geometric isomer from the same starting material. nih.gov

In Ru(II)-catalyzed fluoroalkenylations of arenes, high regioselectivity is achieved through the use of directing groups on the aromatic substrate. snnu.edu.cnrsc.org The reaction preferentially occurs at the less sterically hindered C–H bond ortho to the directing group. snnu.edu.cn The stereoselectivity is also consistently high, with the Z-isomer being the major product formed. snnu.edu.cnrsc.org This selectivity is attributed to the specific geometry of the intermediates within the catalytic cycle. researchgate.net

Table 2: Selected Examples of Ru(II)-Catalyzed Fluoroalkenylation of Indoles with this compound Analogues snnu.edu.cn

| Indole Substrate (1) | gem-Difluoroalkene (2) | Product | Yield (%) | Z/E Ratio |

| N-pyrimidinylindole (1a) | This compound | 3aa | 85 | >20:1 |

| 5-MeO-N-pyrimidinylindole | This compound | 3ba | 82 | >20:1 |

| N-pyrimidinylindole (1a) | 4-Me-Substituted Styrene | 3ab | 88 | >20:1 |

| N-pyrimidinylindole (1a) | 4-CF3-Substituted Styrene | 3ad | 75 | >20:1 |

Reaction conditions: 1 (0.2 mmol), 2 (0.32 mmol), [Ru(p-cymene)Cl2]2 (5 mol%), Ca(OH)2 (2.0 equiv.) in TFE (1 mL) at 100 °C for 12 h.

C–F Bond Activation Strategies

Silver(I)-Catalyzed Cyclization Reactions

Mechanistic Studies and Intermediate Characterization

Detailed mechanistic studies are crucial for understanding and optimizing the chemical transformations of this compound. These studies often involve a combination of experimental techniques and computational analysis to identify and characterize key intermediates and transition states.

In the photoredox-catalyzed generation of fluorinated radicals, cyclic voltammetry has been used to measure the reduction potential of difluorinated sulfide intermediates, confirming their suitability for single electron reduction by photocatalysts. semanticscholar.org The proposed mechanism involving a PCET process is supported by previous studies on similar systems. semanticscholar.org

For transition metal-catalyzed reactions, the characterization of organometallic intermediates provides direct evidence for the proposed catalytic cycles. In Ru(II)-catalyzed C-H activation, cycloruthenated intermediates have been isolated and characterized, confirming the role of the directing group and the C-H activation step. researchgate.net The mechanism for β-fluoride elimination from β-fluoroalkylmetal intermediates is a well-established pathway in the functionalization of fluorinated alkenes. researchgate.netacs.org

In the silver(I)-catalyzed cyclization of o-sulfonamido-β,β-difluorostyrenes, mechanistic experiments have helped to elucidate the role of the additives. tsukuba.ac.jp For example, the observation that the reaction proceeds in the presence of a pre-formed silver(I) amidate, but poorly with the silver salt alone, strongly suggests the amidate is the active catalytic species. tsukuba.ac.jp Similarly, in the AgF-mediated homocoupling, while the proposed (α-trifluoromethyl)benzylsilver intermediate was too unstable to isolate at the required reaction temperature, its formation is inferred from the observed products and is consistent with the known reactivity of related organosilver species. cas.cn

The development of stereodivergent methods in palladium catalysis relies heavily on mechanistic understanding. acs.orgnih.gov The ability to switch between Pd(0) and Pd(II) catalytic cycles to control the stereochemical outcome is a direct result of understanding the different pathways (oxidative addition vs. migratory insertion) these catalysts can take. acs.orgnih.gov

Polymerization Science and Materials Engineering of 2,5 Difluorostyrene

Homopolymerization Characteristics

The transformation of the 2,5-Difluorostyrene monomer into its corresponding homopolymer, poly(this compound), can be achieved through several polymerization techniques. The presence of fluorine atoms on the benzene (B151609) ring influences the reactivity of the vinyl group, affecting the kinetics and mechanisms of polymerization.

Radical Polymerization Systems

Radical polymerization is a primary method for polymerizing vinyl monomers, including styrene (B11656) and its derivatives. wikipedia.org This chain-growth process involves three main stages: initiation, propagation, and termination. Initiation begins with the creation of free radicals from an initiator molecule, which then add to a monomer's carbon-carbon double bond. wikipedia.org This creates a new radical center that propagates the polymer chain by sequentially adding more monomer units.

For styrene derivatives like this compound, radical polymerization is a viable method. The electronic properties of the substituents on the aromatic ring can modulate the reactivity of the monomer and the propagating radical. While most vinyl monomers can be polymerized via radical mechanisms, the specific conditions, such as the choice of initiator (e.g., azo compounds like AIBN or peroxides like BPO), temperature, and solvent, are crucial for controlling the reaction rate and the final polymer's molecular weight. iupac.org

Cationic Polymerization Systems

Cationic polymerization is another chain-growth mechanism initiated by an acid, which results in a propagating chain with a carbocationic active center. libretexts.orguomustansiriyah.edu.iq This method is typically effective for monomers with electron-donating substituents that can stabilize the positive charge of the carbocation. uomustansiriyah.edu.iq

Bulk, Solution, Emulsion, and Suspension Polymerization Processes

The homopolymerization of this compound can be carried out using several industrial processes, each with distinct characteristics, advantages, and disadvantages. These methods are broadly applicable to the polymerization of styrene and its derivatives. slideshare.netgacbe.ac.in

Bulk Polymerization: This method involves the polymerization of the undiluted liquid monomer, with only an initiator and an optional chain transfer agent added. gacbe.ac.inmgcub.ac.in It offers the highest polymer purity and yield per reactor volume. mgcub.ac.in However, the viscosity of the reaction mixture increases significantly as the polymerization progresses, which creates challenges in heat removal and mixing, potentially leading to a broad molecular weight distribution and localized overheating (auto-acceleration). gacbe.ac.inmgcub.ac.in

Solution Polymerization: In this technique, the monomer and initiator are dissolved in an inert solvent. gacbe.ac.in The solvent helps to dissipate the heat of polymerization and reduces the viscosity of the medium, allowing for better temperature control and easier stirring. du.edu.eg This process can be advantageous when the final polymer is intended to be used in a solution form. A key drawback is the need for solvent removal and recovery, and the potential for chain transfer to the solvent, which can limit the achievable molecular weight. gacbe.ac.in

Emulsion Polymerization: This heterogeneous process involves emulsifying the monomer in a continuous phase, typically water, using a surfactant. A water-soluble initiator is used, and polymerization occurs primarily within the surfactant micelles that have absorbed monomer molecules. slideshare.netscribd.com Emulsion polymerization allows for the production of high-molecular-weight polymers at a high reaction rate, with the water phase providing excellent heat transfer. scribd.com The final product is a stable polymer latex.

Suspension Polymerization: Also known as bead or pearl polymerization, this is a heterogeneous process where the water-insoluble monomer is dispersed as fine droplets (10-1000 µm in diameter) in an aqueous medium. wikipedia.org A monomer-soluble initiator is used, and each droplet acts as a tiny bulk polymerization reactor. wikipedia.org A suspending agent or protective colloid is added to prevent the droplets from coalescing. The continuous water phase effectively dissipates heat, allowing for good temperature control. The final polymer is obtained as small, spherical beads that are easily isolated. mgcub.ac.inwikipedia.org

| Polymerization Process | Mechanism & Key Components | Advantages | Disadvantages | Typical Product Form |

|---|---|---|---|---|

| Bulk | Undiluted monomer + initiator. mgcub.ac.in | High purity, high yield. gacbe.ac.in | Difficult heat and viscosity control, broad molecular weight distribution. mgcub.ac.in | Solid block or pellets. |

| Solution | Monomer + initiator in a solvent. gacbe.ac.in | Good heat and viscosity control. du.edu.eg | Solvent recovery needed, potential for chain transfer to solvent. gacbe.ac.in | Polymer solution or precipitated solid. |

| Emulsion | Monomer emulsified in water + surfactant + water-soluble initiator. slideshare.net | Fast rate, high molecular weight, excellent heat control. scribd.com | Polymer contains impurities (surfactant), isolation requires coagulation. | Aqueous latex/dispersion. |

| Suspension | Monomer droplets in water + monomer-soluble initiator + suspending agent. wikipedia.org | Good heat control, easy product isolation, pure polymer beads. mgcub.ac.in | Requires continuous agitation, only for water-insoluble monomers. wikipedia.org | Spherical beads/pearls. |

Copolymerization with Diverse Monomers

Copolymerization is a powerful technique to create polymers with tailored properties by combining two or more different monomers. The incorporation of this compound into polymer chains with other monomers like styrene, acrylates, and methacrylates can significantly modify the properties of the resulting material, such as thermal stability and chemical resistance. lookchem.com

The behavior of a copolymerization reaction is described by the Mayo-Lewis equation, which uses monomer reactivity ratios (r₁ and r₂) to predict the composition of the copolymer being formed from a given comonomer feed composition. dspaces.orgcaltech.edu

Reactivity Ratio (r): The ratio of the rate constant for a propagating radical adding its own type of monomer (homo-propagation) to the rate constant for it adding the other monomer (cross-propagation). open.eduscielo.br

If r₁ > 1 , the growing chain preferentially adds monomer 1.

If r₁ < 1 , the growing chain preferentially adds monomer 2. tulane.edu

If r₁r₂ ≈ 1 , a random copolymer is formed. tulane.edu

If r₁ and r₂ are both close to 0 , an alternating copolymer is formed. tulane.edu

Copolymerization with Styrene and Acrylates

This compound can be copolymerized with styrene and various acrylates (such as butyl acrylate) to form copolymers. The resulting materials combine the properties of both monomers. The determination of reactivity ratios is essential for controlling the microstructure and thus the final properties of these copolymers. For example, in the controlled radical copolymerization of styrene (monomer 1) and 2-ethylhexyl acrylate (B77674) (EHA, monomer 2), the reactivity ratios were found to be r₁ = 1.24–1.34 and r₂ = 0.71–0.76, indicating that the styryl radical prefers to add another styrene monomer, while the acrylate radical also has a slight preference for adding the styrene monomer. frontiersin.org This leads to a copolymer that is richer in styrene than the monomer feed, especially at the beginning of the reaction.

Copolymerization with Alkyl Methacrylates

Copolymerization of this compound with alkyl methacrylates, such as methyl methacrylate (B99206) (MMA), is another route to functional polymers. The reactivity of methacrylate monomers in copolymerizations is well-documented and can be influenced by factors like the solvent used. mdpi.com For instance, the copolymerization of MMA (monomer 1) with other methacrylates often results in reactivity ratios that lead to the formation of random copolymers. researchgate.net The specific reactivity ratios for the this compound/alkyl methacrylate pair would dictate the sequence distribution of monomer units along the polymer chain and ultimately define the material's thermal and mechanical properties.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁ preference) | r₂ (M₂ preference) | Product (r₁r₂) | Copolymer Type Indicated |

|---|---|---|---|---|---|

| Styrene | Methyl Methacrylate (MMA) | 0.52 | 0.46 | 0.24 | Tendency toward alternation. open.edu |

| Styrene | Acrylonitrile | 0.40 | 0.04 | 0.016 | Strong tendency toward alternation. open.edu |

| Styrene | Vinyl Acetate | 55 | 0.01 | 0.55 | Essentially forms blocks; styrene polymerizes first. open.edu |

| Styrene | 2-Ethylhexyl Acrylate (EHA) | ~1.24 | ~0.71 | ~0.88 | Close to ideal random copolymerization. frontiersin.org |

| Note: This table provides examples to illustrate the concept of reactivity ratios. Specific, experimentally determined values for this compound with these comonomers were not found in the reviewed literature. |

Integration into Low Bandgap Conjugated Polymers (e.g., Diketopyrrolopyrrole Systems)

The integration of fluorinated monomers into donor-acceptor (D-A) conjugated polymers is a well-established strategy for tuning the electronic and physical properties of materials used in organic electronics. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is beneficial for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

While the use of fluorinated building blocks is common in high-performance polymers, including those based on diketopyrrolopyrrole (DPP), specific examples detailing the direct copolymerization of this compound with DPP moieties or its extensive integration into other mainstream low bandgap conjugated polymer systems are not widely represented in dedicated research articles. However, the potential utility of this compound as a monomer in advanced polymer systems is recognized in patent literature. For instance, it has been listed as a possible constituent monomer for creating complex polymer architectures, including those for organic electronics applications where low bandgap materials are essential. The strategic placement of fluorine atoms on the styrene ring is intended to modulate the electronic characteristics of the resulting polymer.

Structure-Property Relationships in this compound-Based Polymers

The substitution of hydrogen with fluorine on a monomer unit has profound effects on the properties of the resulting polymer. The specific 2,5-substitution pattern on the styrene ring influences polymerization behavior, thermal and chemical stability, and the ultimate mechanical and electrical characteristics of the polymer.

The rate and mechanism of polymerization are significantly affected by the electronic properties of the monomer. In the case of this compound, the two highly electronegative fluorine atoms withdraw electron density from the aromatic ring, which in turn influences the reactivity of the vinyl group.

Early research dating back to 1960 investigated the block and emulsion polymerization of this compound, comparing it with p-fluorostyrene, polystyrene, and poly-2,5-dichlorostyrene. cia.gov More recent theoretical studies have provided insight into the monomer's reactivity. For ionic polymerization, the reactivity of vinyl monomers correlates with the charge on the β-carbon of the vinyl group. univ.kiev.ua In cationic polymerization, reactivity increases as the negative charge on the β-carbon becomes more pronounced. univ.kiev.ua Computational analysis using the PM3 approximation method has been used to calculate these charges for various substituted styrenes. univ.kiev.ua

| Styrene Monomer | Calculated Effective Charge on Vinyl β-Carbon Atom (PM3) |

|---|---|

| p-dimethylaminostyrene | -0.126 |

| p-methoxystyrene | -0.113 |

| Styrene | -0.106 |

| This compound | -0.098 |

| p-nitrostyrene | -0.091 |

As shown in the table, the calculated negative charge on the β-carbon of this compound (-0.098) is less than that of unsubstituted styrene (-0.106), suggesting a lower reactivity in certain types of ionic polymerization compared to its non-fluorinated counterpart. univ.kiev.ua This electron-withdrawing effect generally leads to a deceleration of polymerization rates in radical polymerizations as well, due to the strong inductive effect of the fluorine atoms.

A hallmark of fluorinated polymers is their enhanced thermal stability and chemical resistance, owing to the strength of the carbon-fluorine (C-F) bond. The incorporation of this compound into a polymer backbone is expected to confer these desirable properties. Polymers derived from fluorinated monomers generally exhibit improved resistance to harsh chemicals and solvents. univ.kiev.ua The substitution of hydrogen with fluorine atoms increases the oxidative stability of the polymer, leading to higher degradation temperatures. This makes such materials suitable for applications in demanding environments where thermal and chemical resilience are critical. univ.kiev.ua

The introduction of fluorine atoms into a polymer matrix influences intermolecular forces and chain packing, which in turn affects the material's mechanical and electrical properties. The rigidity of the C-F bond and the polarity it introduces can lead to altered chain mobility and crystallinity compared to non-fluorinated analogues like polystyrene.

Historical comparisons have been made between poly(this compound) and polystyrene, indicating differences in their physical properties. cia.gov While specific quantitative data on the mechanical modulus or electrical resistivity of pure poly(this compound) is scarce in recent literature, the general effects of fluorination are well-documented. Fluorination is known to modify the dielectric properties of polymers, often lowering the dielectric constant, which is advantageous for microelectronics applications. In the context of conjugated polymers, fluorination is a key tool for modulating charge transport properties. It can promote more ordered, closely packed structures beneficial for charge mobility. google.com

Impact on Thermal Stability and Chemical Resistance

Advanced Polymeric Materials Derived from this compound

While large-scale commercial applications specifically highlighting poly(this compound) are not prominent, the monomer is cited in numerous patents as a component for creating advanced materials with tailored functionalities. These applications leverage the unique properties conferred by the difluoro-substituted phenyl ring.

The monomer has been identified as a candidate for use in:

Composite Resin Particles: Used in the production of pressure-sensitive adhesives and toners for electrostatic imaging. epo.orggoogleapis.com

Polymer-Encapsulated Pigments: Where a polymer shell, potentially formed from this compound, encapsulates a pigment particle to improve its dispersion and stability in paints and coatings. justia.com

Surface Modification of Fillers: As a monomer for creating polymers used to coat inorganic particles like aluminum nitride (AlN). googleapis.com This surface modification aims to improve the hydrolytic stability of AlN and its compatibility with a polymer matrix for applications in thermally conductive composites. googleapis.com

Globular Amphiphilic Polymers: In the formation of complex structures like crosslinked micelles or nanospheres, where poly(this compound) could form the hydrophobic core or part of the shell. google.com

Mineral Binder Compositions: For use in the construction industry, where polymer latexes, potentially including this compound copolymers, are added to mineral binders to modify their properties.

These examples underscore the versatility of this compound as a specialty monomer for developing high-performance and functional polymers.

Advanced Spectroscopic and Analytical Characterization of 2,5 Difluorostyrene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of fluorinated organic molecules like 2,5-difluorostyrene, providing detailed information about the chemical environment of ¹H, ¹⁹F, and ¹³C nuclei.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy is fundamental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns, and coupling constants of the vinyl and aromatic protons offer a complete picture of the molecule's proton framework.

The vinyl group protons typically appear as a complex multiplet system due to geminal, cis, and trans couplings among themselves, as well as smaller couplings to the aromatic ring protons. The aromatic protons exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The electronegativity of the fluorine atoms tends to shift the resonances of nearby protons downfield. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-vinyl (geminal) | 5.3 - 5.5 | dd |

| H-vinyl (cis) | 5.7 - 5.9 | dd |

| H-vinyl (trans) | 6.6 - 6.8 | dd |

| Aromatic Protons | 6.8 - 7.2 | m |

Note: These are approximate values and can be influenced by solvent and concentration. Chemical shift values are relative to tetramethylsilane (B1202638) (TMS). libretexts.org

Fluorine (¹⁹F) NMR for Structural Elucidation and Stereochemistry

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for analyzing organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly receptive to NMR detection. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, with a wide spectral dispersion that minimizes signal overlap. wikipedia.orgalfa-chemistry.com

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts are influenced by the electronic effects of the vinyl group and the other fluorine atom. alfa-chemistry.com Electron-withdrawing groups cause downfield shifts, while electron-donating groups lead to upfield shifts. alfa-chemistry.com Furthermore, through-space and through-bond couplings between the fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen atoms (¹⁹F-¹H coupling) provide valuable information for unambiguous signal assignment and structural confirmation. wikipedia.org These coupling constants are typically larger than ¹H-¹H coupling constants. wikipedia.org

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorinated Aromatic Compounds

| Functional Group | Chemical Shift Range (ppm) vs. CFCl₃ |

|---|---|

| Ar-F | +80 to +170 |

Note: The exact chemical shifts for this compound will be specific to its unique electronic structure. alfa-chemistry.com

Carbon (¹³C) NMR for Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. savemyexams.com Each unique carbon atom in the molecule produces a distinct signal, allowing for the determination of the total number of non-equivalent carbons. savemyexams.com

In the ¹³C NMR spectrum of this compound, separate resonances are observed for the two vinyl carbons and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms through strong carbon-fluorine (C-F) coupling. The carbon atoms directly bonded to fluorine (C-2 and C-5) will appear as doublets with large one-bond coupling constants (¹JCF). Smaller two- and three-bond couplings (²JCF and ³JCF) can also be observed for the other aromatic carbons, aiding in their assignment. The chemical shifts of sp² hybridized carbons typically appear in the range of 110 to 220 ppm. libretexts.org

Table 3: General ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift (δ) ppm |

|---|---|

| C-F (Aromatic) | 150 - 170 (doublet) |

| C-H (Aromatic) | 110 - 140 |

| C-vinyl | 110 - 140 |

Note: These are general ranges, and specific values for this compound would require experimental data or detailed prediction. savemyexams.comlibretexts.org

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. tanta.edu.eg These methods are complementary and provide characteristic fingerprints that are highly specific to the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. tanta.edu.eg The absorption of infrared radiation excites molecular vibrations such as stretching and bending of bonds. tanta.edu.eg For a vibration to be IR active, it must result in a change in the molecule's dipole moment. tanta.edu.eg

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. Key expected absorptions include:

C-H stretching (vinyl): Typically found above 3000 cm⁻¹.

C-H stretching (aromatic): Also found in the region above 3000 cm⁻¹.

C=C stretching (vinyl and aromatic): Bands in the 1450-1650 cm⁻¹ region.

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region, characteristic of the aryl-fluoride bond.

Out-of-plane C-H bending (vinyl and aromatic): Bands in the 650-1000 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic ring.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Vinyl C-H | Stretching | > 3000 |

| Aromatic C-H | Stretching | > 3000 |

| Vinyl C=C | Stretching | ~1630 |

| Aromatic C=C | Stretching | ~1450-1600 |

| Aryl C-F | Stretching | 1100 - 1300 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule.

The Raman spectrum of this compound provides a unique molecular fingerprint. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. Key features expected in the Raman spectrum of this compound include:

Symmetrical vibrations: The C=C stretching of the vinyl group and the symmetric breathing mode of the aromatic ring are typically strong and easily identifiable.

C-F vibrations: While C-F stretching is strong in the IR, it may also appear in the Raman spectrum.

Low-frequency modes: Raman spectroscopy is particularly useful for observing low-frequency skeletal vibrations and lattice modes in the solid state. researchgate.net

The combination of IR and Raman data provides a comprehensive vibrational analysis, allowing for a detailed structural confirmation of this compound.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of organic molecules, including fluorinated styrenes. chemistrydocs.com It involves the ionization of a sample and the subsequent separation of ions based on their mass-to-charge ratio. bioanalysis-zone.com

High-Resolution Mass Spectrometry for Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, enabling the confident determination of a compound's elemental composition. chromatographyonline.comenovatia.com This level of precision is essential for distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound (C₈H₆F₂), the exact mass can be calculated with high accuracy, allowing for its unambiguous identification. msu.edu The ability of HRMS to resolve isotopic patterns is also critical, especially for larger molecules or those containing elements with multiple isotopes. enovatia.com

Table 1: Theoretical Exact Mass of this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₈H₆F₂ | 140.0438 |

Note: The theoretical exact mass is calculated using the most abundant isotopes of each element.

Fragmentation Pattern Analysis

In mass spectrometry, after the initial ionization to form a molecular ion (M+), the ion can break down into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. tutorchase.comscienceready.com.au The stability of the resulting carbocations significantly influences the fragmentation pattern; more stable carbocations will generally lead to more abundant fragment ions. libretexts.org

For styrenic compounds, common fragmentation pathways involve the cleavage of the vinyl group or bonds within the aromatic ring. The presence of fluorine atoms on the benzene (B151609) ring of this compound will influence the fragmentation pattern due to the strong carbon-fluorine bond and the electron-withdrawing nature of fluorine. This can lead to characteristic losses of HF or other fluorine-containing fragments. Analysis of these patterns helps to confirm the substitution pattern of the fluorine atoms on the aromatic ring. Aromatic compounds often show strong molecular ion peaks due to their stable structures. libretexts.org

Electrochemical Characterization

Electrochemical techniques are vital for investigating the redox properties and electron transfer mechanisms of molecules like this compound and its derivatives. beilstein-journals.org These methods provide insights into how a compound behaves when it gains or loses electrons, which is fundamental to its reactivity and potential use in electronic devices or as a redox mediator.

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a widely used electrochemical technique for studying redox reactions. ossila.combiologic.net It involves scanning the potential of an electrode linearly with time in a solution containing the analyte and observing the resulting current. als-japan.com The resulting plot of current versus potential, a cyclic voltammogram, provides information about the redox potentials and the reversibility of the electron transfer processes. ossila.comresearchgate.net For derivatives of this compound, CV can be used to determine their oxidation and reduction potentials. The presence of electron-withdrawing fluorine atoms is expected to make the reduction of the styrene (B11656) moiety easier (occur at a less negative potential) and the oxidation more difficult (occur at a more positive potential) compared to unsubstituted styrene. Studies on related fluorinated compounds have demonstrated the significant impact of fluorination on electrochemical stability and redox properties. academie-sciences.frjcesr.org

Square Wave Voltammetry (SWV) Investigations

Square wave voltammetry is a type of pulse voltammetry that offers high sensitivity and is effective at minimizing background currents. pineresearch.commaciassensors.com The waveform consists of a square wave superimposed on a staircase potential ramp. gamry.com This technique is particularly useful for analyzing species at low concentrations and for resolving closely spaced redox processes. byu.edu In the context of this compound derivatives, SWV can provide more detailed information on the redox processes identified by CV, potentially revealing multi-step electron transfers or the presence of short-lived intermediates. mdpi.com The enhanced sensitivity of SWV makes it a valuable tool for quantitative analysis as well. gamry.com

Redox Behavior and Electron Transfer Mechanisms

The combination of CV and SWV allows for a thorough investigation of the redox behavior and electron transfer mechanisms of this compound derivatives. uni-regensburg.de Key parameters obtained from these experiments include the number of electrons transferred in a redox step and the rate constants for electron transfer. biologic.netlibretexts.org The reversibility of the redox processes can be assessed by analyzing the peak separation and the ratio of peak currents in CV. als-japan.com The electron transfer can occur through either an inner-sphere or outer-sphere mechanism. libretexts.orgmgcub.ac.in For many organic molecules in solution, electron transfer is an outer-sphere process where the coordination shells of the reactants remain intact. libretexts.org The study of how the substitution pattern of fluorine atoms influences the redox potentials and electron transfer kinetics provides valuable structure-property relationships for the design of new materials with tailored electrochemical properties.

Computational Chemistry and Structure Property Relationships of 2,5 Difluorostyrene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, performed on the molecular level, offer profound insights into the intrinsic properties of the 2,5-difluorostyrene monomer. These methods are fundamental to understanding its electronic structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a cornerstone of computational chemistry for predicting molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.orgscispace.com For this compound, DFT calculations can elucidate the influence of the two fluorine atoms on the electron distribution across the molecule.

Key electronic properties and descriptors derivable from DFT calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and susceptibility to electronic excitation. eajournals.org

Electron Density Distribution: DFT can map the electron density, revealing the electron-withdrawing effects of the fluorine atoms on both the vinyl group and the aromatic ring. This influences the monomer's behavior in polymerization and other chemical reactions. mdpi.com

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, this can indicate the reactivity of the vinyl group's double bond and specific positions on the aromatic ring.

Partial Atomic Charges: These calculations quantify the charge on each atom, providing a numerical representation of the inductive effects of the fluorine substituents. researchgate.net

While specific DFT studies exclusively on this compound are not detailed in the provided literature, the principles are well-established. For instance, computational studies on other difluorostyrene (B1617740) isomers demonstrate that fluorine substitution significantly impacts reactivity in cycloaddition reactions. Similar DFT analyses on this compound would provide quantitative data on how its specific substitution pattern governs its chemical behavior.

Table 1: Conceptual Electronic Properties of this compound from DFT

| Property | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron; relates to susceptibility to oxidation. |

| LUMO Energy | Indicates the ability to accept an electron; relates to susceptibility to reduction. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity; a larger gap implies higher stability. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing intermolecular interactions. |

| Partial Atomic Charges | Quantifies the electron-withdrawing effect of fluorine atoms on the ring and vinyl group. |

Understanding the mechanism of a chemical reaction requires identifying the transition states (TS) that connect reactants to products on the potential energy surface. nih.gov DFT is a primary tool for locating these high-energy structures and calculating the associated activation energy barriers, which determine the reaction kinetics. sciforum.net

For this compound, computational studies can model various reaction pathways, most notably:

Polymerization: The mechanism of radical or catalytic polymerization involves the addition of a monomer to a growing polymer chain. DFT calculations can model the transition state for this addition step, revealing how the fluorine substituents affect the activation energy and, consequently, the rate of polymerization.

Cycloaddition Reactions: As demonstrated with other fluorinated styrenes, the vinyl group can participate in cycloaddition reactions. Computational analysis can determine the favorability of different pathways and predict the stereoselectivity of the products.

Other Reactions: Mechanisms for reactions like oxidation, reduction, or substitution can also be computationally explored.

The analysis of a reaction path can be partitioned into distinct phases, including reactant preparation, the chemical transformation at the transition state, and product adjustment. nih.gov By modeling these pathways for this compound, researchers can gain a detailed understanding of its reactivity, which is essential for synthesizing polymers and other functional materials. For example, computational studies of palladium-catalyzed α-arylation reactions have successfully elucidated the mechanism by computing the entire energy profile, including oxidative addition, transmetallation, and reductive elimination steps. unipd.it

Table 2: Potential Reaction Pathways for this compound Amenable to Computational Study

| Reaction Type | Information Gained from TS Analysis |

|---|---|

| Radical Polymerization | Activation energy for monomer addition; influence of fluorine on reaction rate. |

| Diels-Alder Cycloaddition | Energy barriers for endo/exo pathways; prediction of stereochemical outcomes. |

| Electrophilic Addition to Vinyl Group | Reaction feasibility and regioselectivity. |

| Nucleophilic Aromatic Substitution | Activation energy for fluorine displacement by a nucleophile. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on individual molecules, molecular modeling and dynamics (MD) simulations are used to study the collective behavior of thousands or millions of atoms over time. researchgate.netmdpi.com This technique is indispensable for predicting the bulk properties of polymers like poly(this compound). mdpi.com In an MD simulation, the forces between atoms are calculated using a classical force field, and Newton's equations of motion are integrated numerically to track the trajectory of each atom. researchgate.net

MD simulations of poly(this compound) can provide insights into:

Polymer Morphology: How the polymer chains pack together in the amorphous state.

Physical Properties: Predictions of density, cohesive energy density, and solubility parameters. researchgate.net

Mechanical Properties: Estimation of bulk modulus and response to stress and strain.

Glass Transition Temperature (Tg): By simulating the polymer at different temperatures, changes in properties like density or mobility can signal the transition from a glassy to a rubbery state. mdpi.com

Diffusion Properties: The movement of small molecules (gases, solvents) through the polymer matrix can be simulated to predict permeability and barrier properties. researchgate.net

For example, MD simulations have been used to study the radiation resistance of polystyrene and fluorinated polystyrene by predicting the scission rate of different chemical bonds upon irradiation. semanticscholar.org Similar simulations on poly(this compound) could predict its stability and degradation mechanisms under various environmental conditions.

Table 3: Properties of Poly(this compound) Investigated via Molecular Dynamics

| Property | Simulation Insight |

|---|---|

| Density | Predicted from the volume of the simulated cell at equilibrium. |

| Fractional Free Volume | Relates to the space between polymer chains, affecting gas diffusion. kashanu.ac.ir |

| Radius of Gyration (Rg) | Measures the size and conformation of individual polymer chains. mdpi.com |

| Cohesive Energy Density | Indicates the strength of intermolecular forces within the polymer. researchgate.net |

| Diffusion Coefficient | Quantifies the mobility of penetrant molecules within the polymer matrix. researchgate.net |

Machine Learning and QSPR/QSAR Approaches

Machine learning (ML) has emerged as a transformative tool in materials science, capable of uncovering complex relationships between chemical structure and material properties. researchgate.netnih.gov Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are specific applications of this approach where a mathematical model is built to correlate molecular descriptors with a property or activity of interest. acs.orgrefaad.com

The glass transition temperature (Tg) is a critical property of amorphous polymers. Predicting Tg without resorting to experimentation is a major goal of computational polymer science. QSPR models provide a powerful method to achieve this. scielo.br These models are built by calculating a set of molecular descriptors for a series of monomers (or their corresponding polymer repeat units) and using statistical or ML methods to find a correlation with their experimentally measured Tg values. scielo.br

A key study by Yu and Huang developed a QSPR model for the Tg of 107 different polystyrenes using an artificial neural network (ANN). scielo.br In this work, molecular descriptors were calculated from polymer chain segments of 10 repeating units. scielo.br Notably, poly(this compound) was included in this dataset, with a reported experimental Tg of 374 K. scielo.br The success of this model, which used descriptors related to molecular size, shape, and electronic properties, demonstrates the feasibility of accurately predicting Tg for a wide range of substituted polystyrenes based on their chemical structure.

Table 4: Reported Glass Transition Temperature (Tg) for Poly(this compound) and Related Polymers

Source: Adapted from Yu, X., & Huang, X. (2017). scielo.br

| Polymer | Experimental Tg (K) |

|---|---|

| Poly(styrene) | 373 |

| Poly(this compound) | 374 |

| Poly(2-fluorostyrene) | 383 |

| Poly(3-fluorostyrene) | 367 |

| Poly(4-fluorostyrene) | 385 |

Molecular descriptors used in such QSPR models can be categorized as:

Topological: Based on the 2D graph representation of the molecule (e.g., connectivity indices). hufocw.org

Geometrical: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume). hufocw.org

Electronic: Calculated using quantum mechanics (e.g., partial charges, HOMO/LUMO energies). hufocw.org

Hybrid: Combinations of the above, such as charged partial surface area descriptors. hufocw.org

The true power of QSPR and ML models lies in their application to inverse material design. researchgate.netnih.gov Once a reliable predictive model is established, it can be used to screen vast virtual libraries of candidate monomers to identify those likely to exhibit desired properties. nih.gov This data-driven approach dramatically accelerates the discovery of new materials by focusing experimental efforts on the most promising candidates. researchgate.netnih.gov

The process for ML-guided material design typically involves:

Data Curation: Assembling a high-quality dataset of polymers and their measured properties. nih.gov

Feature Generation: Calculating relevant molecular descriptors for each polymer's repeating unit. nih.gov

Model Training: Using ML algorithms such as neural networks, support vector machines, or random forests to build a predictive model. researchgate.netoaepublish.com

High-Throughput Virtual Screening: Applying the trained model to a large database of virtual or hypothetical monomers to predict their polymer properties. nih.gov

Experimental Validation: Synthesizing and testing the most promising candidates identified by the model. oaepublish.com

Platforms like the "Polymer Genome" are being developed to provide near-instantaneous predictions of various polymer properties, embodying this data-driven design philosophy. researchgate.net By leveraging models that include data from monomers like this compound, researchers can more efficiently explore the chemical space of fluorinated polymers to design new materials with optimal thermal stability, dielectric properties, or optical characteristics.

Applications in Advanced Fields

Medicinal Chemistry and Bioactive Compound Development

In the realm of drug discovery and development, the introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making fluorinated compounds highly valuable. beilstein-journals.org 2,5-Difluorostyrene is a versatile precursor for synthesizing a range of bioactive molecules.

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals and agrochemicals. researchgate.net The synthesis of these structures is a critical area of research, and fluorinated building blocks are essential. Difluorostyrenes, including the 2,5-isomer, are valuable starting materials for creating these complex molecules. Research has demonstrated that fluoroalkenes can undergo intramolecular cyclization to construct heterocycle skeletons with regioselectively placed fluorine substituents. researchgate.net

One notable approach involves the cyclization of β,β-difluorostyrenes that have a strategically placed nucleophilic group (like a hydroxy group) on the aromatic ring. This process leads to the formation of fluorine-containing heterocyclic systems, such as 2-fluorobenzofurans. researchgate.net While this specific example highlights the reactivity of the difluorovinyl group, the 2,5-difluorophenyl moiety of this compound can be carried through various synthetic transformations to be incorporated into more complex heterocyclic frameworks like quinolines and pyrazolo[1,5-a]pyridines. researchgate.netresearchgate.net The presence of the fluorine atoms in the final heterocyclic product can significantly influence its biological activity. beilstein-journals.org

Inflammation is a biological process mediated by various enzymes, including cyclooxygenase (COX). The COX enzyme has two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is involved in normal physiological functions, COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs. nih.govmdpi.com Nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are sought after to reduce the side effects associated with non-selective inhibitors. nih.govwikipedia.org

The development of selective COX-2 inhibitors often involves creating molecules that fit into the slightly larger active site of the COX-2 enzyme. mdpi.com Fluorinated compounds have played a significant role in this area. The 2,5-difluorophenyl group, which can be derived from this compound, is a key structural motif in some compounds designed as potential anti-inflammatory agents. Although many clinically approved inhibitors feature other substitution patterns, the principles of molecular design often rely on the electronic and steric properties that fluorine substitution provides. The incorporation of a difluorophenyl moiety can enhance the binding affinity and selectivity for the COX-2 enzyme. d-nb.info

| Inhibitor Class | Target Enzyme | Role of Fluorinated Phenyl Group | Example Moiety |

|---|---|---|---|

| COX-2 Inhibitors | Cyclooxygenase-2 (COX-2) | Enhances binding affinity and selectivity, modulates pharmacokinetic properties. mdpi.comd-nb.info | Difluorophenyl |

| Azole Antifungals | 14-α Lanosterol Demethylase | Increases metabolic stability and potency. nih.gov | 2,4-Difluorophenyl |

The search for new and more effective antiparasitic drugs is a global health priority. Fluorinated compounds have shown promise in this area. While research into this compound itself for antiparasitic applications is an emerging field, derivatives of fluorinated aromatic compounds are known to exhibit activity against various parasites. For example, some compounds are investigated for their efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov

The mechanism of action for many antiparasitic drugs involves the generation of reactive intermediates that are toxic to the parasite. nih.gov The introduction of fluorine into a molecule can alter its electronic properties, potentially enhancing its ability to undergo the necessary redox reactions within the parasite or improving its interaction with parasitic enzymes. Drugs like benznidazole (B1666585) and nifurtimox (B1683997) are used to treat Chagas disease, highlighting the importance of nitroaromatic scaffolds. nih.gov The development of novel agents often involves modifying known scaffolds, and the use of fluorinated building blocks like this compound could lead to new candidates with improved efficacy or safety profiles. nih.govresearchgate.net

Fluorinated amino acids are valuable tools in peptide and protein engineering, as their incorporation can lead to enhanced stability, altered conformation, and modified biological activity. princeton.edunih.gov The synthesis of non-canonical amino acids, including those containing fluorine, is a significant area of organic chemistry.